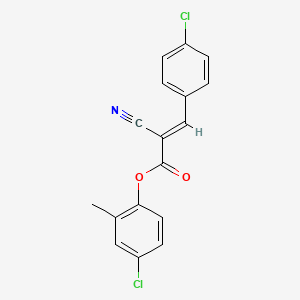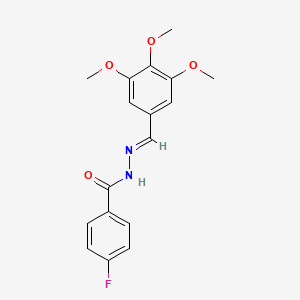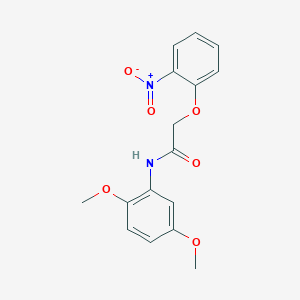
2-methyl-3-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazine derivatives involves reactions such as the condensation of amino compounds with carbonyl groups, often resulting in heterocyclic compounds exhibiting a range of activities. For instance, the synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids demonstrates the complexity and versatility of thiadiazine chemistry (J. Sławiński et al., 2015).
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives is characterized by their heterocyclic ring system, often analyzed using spectroscopic techniques such as NMR. For example, 3-ethylsulfanyl-5-methyl-1-phenyl-7-(pyrrolidin-1-yl)-1H-pyrimido[4,5-e][1,3,4]thiadiazine's structure was elucidated, highlighting the conformational aspects of the thiadiazine ring and its substituents, providing a foundation for understanding the molecule's reactivity and interaction with biological targets (M. Nikpour et al., 2008).
Chemical Reactions and Properties
Thiadiazine derivatives undergo a variety of chemical reactions, including oxidation and condensation, which are crucial for modifying their chemical properties and enhancing their biological activity. For instance, the oxidation of 3-phenyl-2H-pyrido[2,3-e]-1,2,4-thiadiazine to its 1,1-dioxide form illustrates the reactivity of these compounds and the potential for developing more active derivatives through chemical modifications (Colin G. Neill et al., 1998).
科学的研究の応用
Anticancer Activity
A study by Sławiński et al. (2015) synthesized a series of novel derivatives related to the thiadiazine class, demonstrating moderate anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa. The unique heterocyclic ring system of these compounds, including structures akin to 2-methyl-3-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide, was confirmed through various spectroscopic methods, suggesting potential for further exploration in anticancer research (Sławiński et al., 2015).
Antihypertensive Agents
Research into related thiadiazine derivatives has also shown promise for antihypertensive applications. Neill et al. (1998) explored the synthesis of pyrido-1,2,4-thiadiazines, finding derivatives that could be relevant to antihypertensive drug development. This research broadens the scope of potential medical applications for thiadiazine derivatives, including those closely related to the compound (Neill et al., 1998).
Synthetic Methodologies and Biological Activities
The synthetic pathways and biological activities of thiadiazine derivatives have been extensively studied, showcasing their versatility and potential in medicinal chemistry. For example, Abdel-Wahab et al. (2008) detailed the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the chemical versatility and potential therapeutic applications of thiadiazine derivatives. This demonstrates the compound's relevance in the development of new pharmacological agents (Abdel-Wahab et al., 2008).
Antimicrobial and Analgesic Activities
Further studies, such as those by Demchenko et al. (2015), have synthesized novel thiazolo and pyridazinone derivatives, examining their analgesic and anti-inflammatory activities. These findings suggest the potential for developing new therapeutic agents based on the structural framework of thiadiazine derivatives for treating pain and inflammation (Demchenko et al., 2015).
特性
IUPAC Name |
(2-methyl-1,1-dioxo-5-thiophen-2-yl-1,2,6-thiadiazin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-15-11(13(17)16-6-2-3-7-16)9-10(14-21(15,18)19)12-5-4-8-20-12/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCNVMIZTWURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=CS2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)



![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)


![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)
![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)